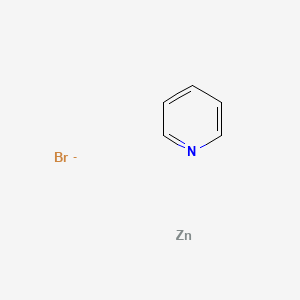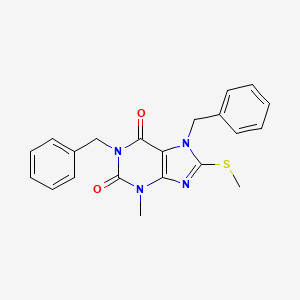
Pyridine;ZINC;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine;ZINC;bromide is a coordination compound that involves pyridine, zinc, and bromide ions. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Zinc is a transition metal with the chemical symbol Zn, and bromide is a bromine anion with the chemical formula Br-. This compound is of significant interest in various fields of chemistry due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine;ZINC;bromide typically involves the reaction of pyridine with zinc bromide. One common method is to dissolve zinc bromide in an appropriate solvent, such as ethanol or water, and then add pyridine to the solution. The reaction is usually carried out at room temperature, and the product can be isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency .
化学反応の分析
Types of Reactions
Pyridine;ZINC;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: Pyridine can act as a nucleophile and participate in substitution reactions with electrophiles.
Coordination Reactions: Zinc in the compound can coordinate with other ligands, forming complexes.
Oxidation and Reduction Reactions: Pyridine can undergo oxidation to form pyridine N-oxide, and zinc can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl halides. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Coordination Reactions: Ligands such as bipyridine or phenanthroline can be used to form coordination complexes with zinc.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used to oxidize pyridine.
Major Products Formed
Substitution Reactions: Products include substituted pyridines.
Coordination Reactions: Various coordination complexes with different ligands.
Oxidation Reactions: Pyridine N-oxide.
科学的研究の応用
Pyridine;ZINC;bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including the Michael addition and cross-coupling reactions.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Used in the synthesis of fine chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of Pyridine;ZINC;bromide involves the coordination of zinc with pyridine and bromide ions. Zinc acts as a Lewis acid, accepting electron pairs from the pyridine ligand. This coordination can stabilize the compound and enhance its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
類似化合物との比較
Similar Compounds
Pyridine;ZINC;chloride: Similar to Pyridine;ZINC;bromide but with chloride ions instead of bromide.
Pyridine;ZINC;iodide: Similar compound with iodide ions.
Bithis compound: Involves bipyridine instead of pyridine.
Uniqueness
This compound is unique due to the specific interactions between zinc, pyridine, and bromide ions. These interactions can influence the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve .
特性
分子式 |
C5H5BrNZn- |
|---|---|
分子量 |
224.4 g/mol |
IUPAC名 |
pyridine;zinc;bromide |
InChI |
InChI=1S/C5H5N.BrH.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/p-1 |
InChIキー |
WUTSMSLAOBVVCP-UHFFFAOYSA-M |
正規SMILES |
C1=CC=NC=C1.[Zn].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-9-(3-methylphenyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14104660.png)
![N-(2-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14104665.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14104673.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B14104679.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104680.png)
![(1-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate](/img/structure/B14104683.png)
![3-[(2-Phenylacetyl)amino]but-2-enamide](/img/structure/B14104686.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14104724.png)
![1-(2-Fluorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104727.png)
![7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104735.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14104744.png)
![(1R,2R,4aR,8aS)-1-[2-(furan-3-yl)ethyl]-2,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B14104749.png)

![N-(3-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14104761.png)
